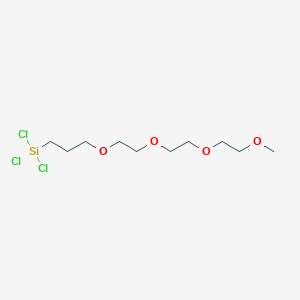

Methoxytriethyleneoxypropyltrichlorosilane

Overview

Description

Methoxytriethyleneoxypropyltrichlorosilane is a chemical compound with the molecular formula C10H21Cl3O4Si . It is used as a chemical intermediate .

Molecular Structure Analysis

The molecular structure of this compound includes a silicon atom bonded to three chlorine atoms and a propyl group. The propyl group is further connected to a methoxytriethyleneoxy group .Physical And Chemical Properties Analysis

This compound is a liquid substance . It has a straw color and an acrid odor, similar to hydrogen chloride . The molecular weight of the compound is 339.7 g/mol .Scientific Research Applications

1. Luminescent Materials

Methoxytriethyleneoxypropyltrichlorosilane, as an organosilane, has been used to synthesize highly luminescent amorphous carbon dots (CDs). These CDs have surface methoxysilyl groups, enabling them to be fabricated into pure fluorescent films or monoliths. This novel synthetic route provides alternatives for the origin and applications of CDs in materials science (Wang et al., 2011).

2. Organocatalysis

Organosilanes, including this compound, have applications in organocatalysis. A study demonstrates their use in the asymmetric allylation of aldehydes with high enantioselectivities and conversion rates, showcasing their potential in synthetic organic chemistry (Malkov et al., 2005).

3. Polymer Modification

This compound plays a role in polymer modification. It has been used in cross-linking polyethylene for cable industry applications. The modification process involves radical polymerization, enhancing the material's characteristics for specific industrial uses (Mlejnek et al., 1984).

4. Surface Modification

This compound has been utilized in the surface modification of various materials. For example, it has been used for creating protective layers on copper surfaces, demonstrating its importance in materials engineering and surface science (Ganesan et al., 2005).

5. Biomedical Applications

Organosilanes, including this compound, have been employed in the development of biosensors. Their ability to resist protein adsorption makes them suitable for use in biomedical devices and surface engineering (Sapsford & Ligler, 2004).

6. Nanoparticle Surface Modification

This compound is also used in the surface modification of nanoparticles. Its application in creating silica-coated nanoparticles through the Stöber method has implications in the development of water-dispersible nanoparticles for biological applications (Shen et al., 2008).

Safety and Hazards

Methoxytriethyleneoxypropyltrichlorosilane is a hazardous substance. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It is also advised not to breathe in the vapors and to wash hands thoroughly after handling .

properties

IUPAC Name |

trichloro-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl3O4Si/c1-14-4-5-16-8-9-17-7-6-15-3-2-10-18(11,12)13/h2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPFZNKFZKODEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl3O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)

![[2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B3117867.png)

![Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate](/img/structure/B3117911.png)